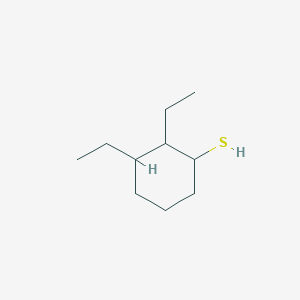
2,3-Diethylcyclohexane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethylcyclohexane-1-thiol is an organic compound characterized by a cyclohexane ring substituted with two ethyl groups at the 2 and 3 positions and a thiol group at the 1 position. This compound is part of the larger family of cycloalkanes, which are known for their stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylcyclohexane-1-thiol typically involves the alkylation of cyclohexane derivatives followed by the introduction of the thiol group. One common method is the reaction of 2,3-diethylcyclohexanone with hydrogen sulfide in the presence of a reducing agent such as lithium aluminum hydride. This reaction proceeds under mild conditions and yields the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diethylcyclohexane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Diethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2,3-Diethylcyclohexane-1-thiol involves its interaction with various molecular targets, primarily through the thiol group. Thiol groups are known for their ability to form disulfide bonds, which can affect protein structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical pathways and reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylcyclohexane-1-thiol: Similar structure but with methyl groups instead of ethyl groups.
2,3-Diethylcyclohexane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
2,3-Diethylcyclohexane-1-amine: Similar structure but with an amine group instead of a thiol group
Uniqueness
2,3-Diethylcyclohexane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The ethyl groups also contribute to its steric and electronic properties, differentiating it from other cyclohexane derivatives.
Propriétés
Numéro CAS |
827024-46-4 |
|---|---|
Formule moléculaire |
C10H20S |
Poids moléculaire |
172.33 g/mol |
Nom IUPAC |
2,3-diethylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-3-8-6-5-7-10(11)9(8)4-2/h8-11H,3-7H2,1-2H3 |
Clé InChI |
KXCGPWBOGYEXGV-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(C1CC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


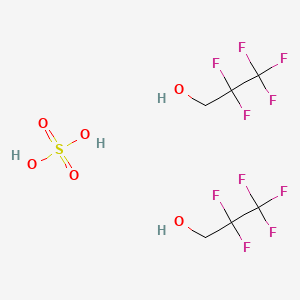
![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)

![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)

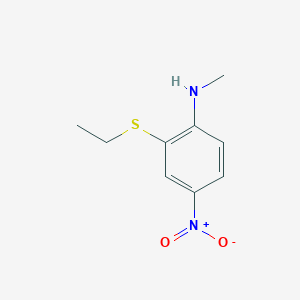
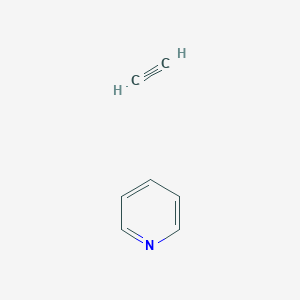

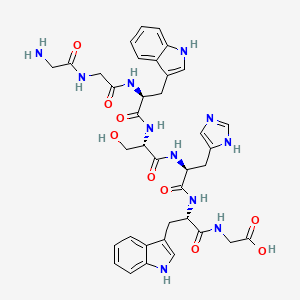
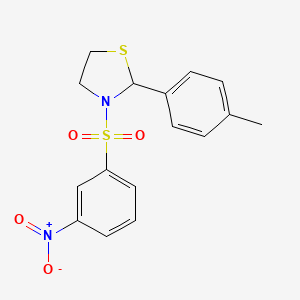
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)
